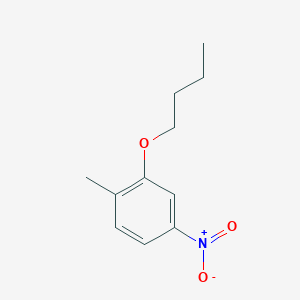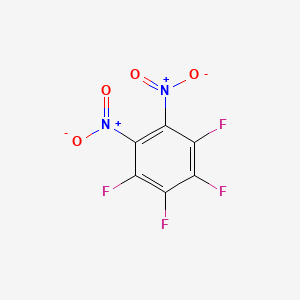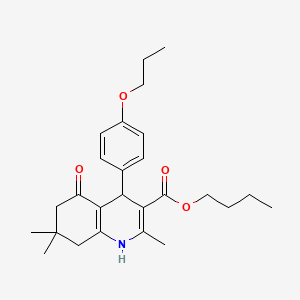![molecular formula C23H17N3O6 B11707631 2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenoxy)-N-[3-(5-Nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält eine Phenoxygruppe, eine Nitrogruppe und eine Isoindol-Einheit, was sie zu einem interessanten Forschungsobjekt in der organischen Chemie und verwandten Disziplinen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methylphenoxy)-N-[3-(5-Nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamid umfasst typischerweise mehrere Schritte:
Bildung des Phenoxy-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2-Methylphenol mit einem geeigneten Acylierungsmittel, um das Phenoxy-Zwischenprodukt zu bilden.
Nitrierung: Das Phenoxy-Zwischenprodukt wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um die Nitrogruppe einzuführen.
Bildung der Isoindol-Einheit: Der nächste Schritt beinhaltet die Reaktion des nitrierten Zwischenprodukts mit Phthalsäureanhydrid unter sauren Bedingungen, um die Isoindol-Einheit zu bilden.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Isoindol-Zwischenprodukts mit einem geeigneten Amin, um die gewünschte Acetamidverbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Schritte beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-Methylphenoxy)-N-[3-(5-Nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Phenoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Phenoxygruppe durch andere Nucleophile ersetzt wird.
Hydrolyse: Die Acetamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das entsprechende Amin zu ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas, Palladium auf Aktivkohle (Pd/C)-Katalysator.
Substitution: Natriumhydroxid (NaOH), Kaliumcarbonat (K2CO3).
Hydrolyse: Salzsäure (HCl), Natriumhydroxid (NaOH).
Hauptprodukte
Reduktion: Bildung des entsprechenden Aminderivats.
Substitution: Bildung verschiedener substituierter Phenoxyderivate.
Hydrolyse: Bildung der entsprechenden Carbonsäure und des entsprechenden Amins.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Studien zur möglichen biologischen Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersuchungen zur möglichen Verwendung als pharmazeutisches Zwischenprodukt.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methylphenoxy)-N-[3-(5-Nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als antimikrobielles Mittel verwendet wird, kann es das Wachstum von Bakterien hemmen, indem es die Synthese ihrer Zellwände stört. Wenn es als Krebsmittel verwendet wird, kann es die Apoptose in Krebszellen induzieren, indem es bestimmte molekulare Pfade angreift.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group and isoindole moiety are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Methylphenoxy)-N-Phenylacetamid: Fehlt die Nitro- und Isoindolgruppe, was es weniger komplex und möglicherweise weniger aktiv macht.
2-(2-Methylphenoxy)-N-[3-(1,3-Dioxoisoindol-2-yl)phenyl]acetamid: Fehlt die Nitrogruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
2-(2-Methylphenoxy)-N-[3-(5-Nitro-1,3-dioxoisoindol-2-yl)phenyl]propionamid: Ähnliche Struktur, aber mit einer Propionamidgruppe anstelle einer Acetamidgruppe, was sich auf seine chemischen Eigenschaften und Reaktivität auswirken kann.
Einzigartigkeit
Das Vorhandensein sowohl der Nitrogruppe als auch der Isoindol-Einheit in 2-(2-Methylphenoxy)-N-[3-(5-Nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamid macht es einzigartig im Vergleich zu ähnlichen Verbindungen. Diese funktionellen Gruppen tragen zu seiner Reaktivität und möglichen biologischen Aktivität bei, was es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.
Eigenschaften
Molekularformel |
C23H17N3O6 |
|---|---|
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H17N3O6/c1-14-5-2-3-8-20(14)32-13-21(27)24-15-6-4-7-16(11-15)25-22(28)18-10-9-17(26(30)31)12-19(18)23(25)29/h2-12H,13H2,1H3,(H,24,27) |
InChI-Schlüssel |
WQOKFPUVYOIAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)
![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)

![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
